

A Comparative Guide to Black Dyes in Textile Applications: Benchmarking Vat Black 16

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Vat Black 16**

Cat. No.: **B415032**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The selection of a black dye in textile manufacturing is a critical decision that impacts not only the aesthetic qualities of the final product but also its durability and environmental footprint. This guide provides an objective comparison of **Vat Black 16** against other prominent black dye classes used for textile applications, including reactive, sulphur, azoic, and disperse dyes. The performance of these dyes is evaluated based on key fastness properties, supported by experimental data, to assist researchers and scientists in making informed decisions for their specific applications.

Introduction to Black Dye Classes

Each class of black dye possesses a unique chemical structure and application method, which in turn dictates its performance characteristics and suitability for different textile substrates.

Vat Dyes (Vat Black 16): Vat dyes, such as C.I. **Vat Black 16**, are renowned for their exceptional fastness properties.^[1] They are insoluble in water and require a two-step dyeing process involving reduction (vatting) to a soluble leuco form, followed by oxidation back to the insoluble form within the textile fiber. This process results in a dye molecule physically trapped inside the fiber, leading to high resistance to washing, light, and rubbing. The molecular structure of **Vat Black 16** is based on violanthrone.^[2]

Reactive Dyes (e.g., C.I. Reactive Black 5): Reactive dyes form a strong, covalent bond with the hydroxyl groups of cellulosic fibers like cotton. This chemical bond accounts for their

excellent wash fastness and bright shades.^[3] C.I. Reactive Black 5 is a widely used bis-azo reactive dye.^{[4][5]} However, their light fastness can be lower than that of vat dyes, and the dyeing process often requires large amounts of salt and alkali, leading to environmental concerns regarding effluent disposal.

Sulphur Dyes (e.g., C.I. Sulphur Black 1): Sulphur dyes are a cost-effective option for producing deep black shades on cellulosic fibers.^[6] They are applied in a similar reduction-oxidation process to vat dyes, using sodium sulfide as the reducing agent. While they offer good wash and light fastness, their rubbing fastness, particularly wet rubbing, can be a limitation.^[7] The exact chemical structure of sulphur dyes is complex and not always fully defined, but they are polymeric compounds containing sulphur linkages.^{[8][9]}

Azoic Dyes: Azoic dyes are not pre-formed dyes but are synthesized directly on the textile fiber. The process involves treating the fabric with a coupling component (naphthol) and then with a diazo component (a diazotized amine). This in-situ synthesis results in water-insoluble pigments with generally good wash fastness. However, their rubbing and light fastness can be variable, and some azoic combinations are restricted due to the potential formation of banned aromatic amines.^[10] The general structure of azoic dyes features an azo group (-N=N-) linking two aromatic rings.^{[11][12]}

Disperse Dyes (e.g., C.I. Disperse Black 9): Disperse dyes are non-ionic and have low water solubility. They are primarily used for dyeing hydrophobic synthetic fibers like polyester.^{[13][14]} They are applied as a fine dispersion in water and diffuse into the fiber at high temperatures. While they exhibit good fastness properties on polyester, they are generally not suitable for dyeing natural fibers like cotton.^[14] Many disperse dyes have an azo or anthraquinone-based chemical structure.^{[13][14]}

Comparative Performance Data

The following tables summarize the key performance indicators for **Vat Black 16** and representative dyes from other classes. The data has been compiled from various technical sources and should be considered as a general guide. Performance can vary depending on the specific dye, substrate, and application process.

Table 1: General Characteristics of Black Dye Classes

Dye Class	Primary Fiber	Dyeing Mechanism	Key Advantages	Key Disadvantages
Vat	Cotton, Cellulosics	Insoluble pigment, reduction-oxidation	Excellent light and all-round fastness	Complex and costly application, limited shade brightness
Reactive	Cotton, Cellulosics	Covalent bonding	Bright shades, excellent wash fastness	Moderate light fastness, high salt/alkali usage
Sulphur	Cotton, Cellulosics	Insoluble pigment, reduction-oxidation	Cost-effective for deep black, good wash fastness	Poor wet rubbing fastness, potential for fiber damage
Azoic	Cotton, Cellulosics	In-situ synthesis	Good wash fastness, bright shades possible	Variable light and rub fastness, potential for harmful by-products
Disperse	Polyester, Synthetics	Solid solution	Good fastness on synthetics	Not suitable for natural fibers

Table 2: Comparative Fastness Properties of Black Dyes on Cotton (ISO Ratings)

Fastness Property	C.I. Vat Black 16	C.I. Reactive Black 5	C.I. Sulphur Black 1
Light Fastness (ISO 105-B02)	6-7	5[4]	6-7[15]
Washing Fastness (Change) (ISO 105-C06)	4	4-5[16]	4-5[15]
Washing Fastness (Staining) (ISO 105-C06)	4	-	4-5[15]
Rubbing Fastness (Dry) (ISO 105-X12)	-	4-5[16]	2-3[7]
Rubbing Fastness (Wet) (ISO 105-X12)	-	3-4[16]	2[7]
Chlorine Bleach Fastness (ISO 105-N01)	4	3[16]	-

Note: Data for Azoic and Disperse dyes on cotton is not included in this table as their primary applications and testing substrates differ significantly.

Experimental Protocols

The following are summarized methodologies for the key fastness tests cited in this guide.

Light Fastness (ISO 105-B02)

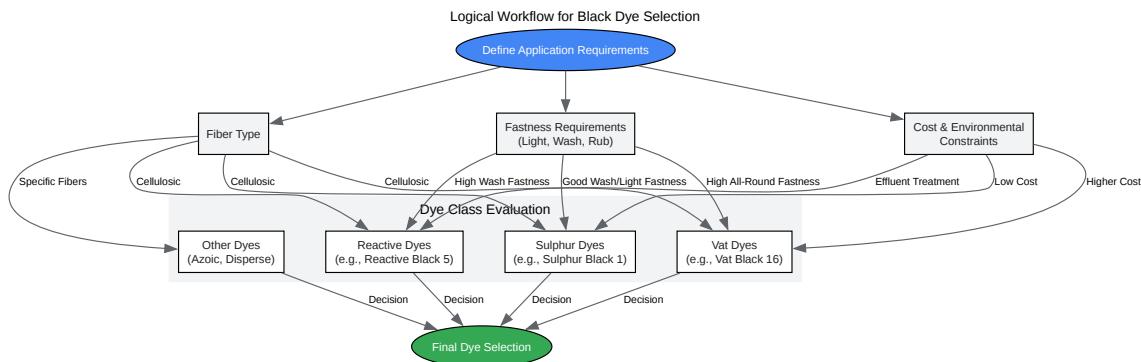
This test determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (Xenon arc lamp).

- Specimen Preparation: A representative sample of the dyed textile is prepared.
- Exposure: The specimen is exposed to the light from a Xenon arc lamp under specified conditions of temperature and humidity.

- Evaluation: The change in color of the exposed specimen is assessed by comparing it with a set of blue wool references (rated 1 to 8, where 8 is the highest fastness) that are exposed simultaneously.

Washing Fastness (ISO 105-C06)

This method evaluates the resistance of the color of textiles to domestic and commercial laundering.


- Specimen Preparation: A specimen of the dyed textile is stitched together with a multifiber adjacent fabric.
- Washing: The composite specimen is subjected to washing in a standardized soap or detergent solution under specified conditions of temperature, time, and mechanical agitation.
- Evaluation: After washing and drying, the change in color of the specimen and the degree of staining on the adjacent multifiber fabric are assessed using the respective grey scales.

Rubbing Fastness (ISO 105-X12)

This test assesses the amount of color transferred from the surface of a colored textile to other surfaces by rubbing.

- Specimen Preparation: A specimen of the dyed textile is mounted on the base of a crockmeter.
- Rubbing: A standard white cotton cloth (crocking cloth) is rubbed against the specimen for a specified number of cycles under a defined pressure. This is performed under both dry and wet conditions.
- Evaluation: The degree of staining on the white crocking cloth is assessed using the grey scale for staining.

Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: Logical workflow for selecting a black dye for a textile application.

Conclusion

Vat Black 16 stands out for its superior light fastness and overall excellent durability, making it a prime choice for applications demanding high performance and longevity. However, its complex and costly dyeing process are important considerations. Reactive black dyes offer a balance of very good wash fastness and bright shades, though with potentially lower light fastness and higher environmental impact from the dyeing process. Sulphur black dyes provide a cost-effective solution for deep black shades with good wash and light fastness but are compromised by their poor wet rubbing fastness. The choice between these and other dye classes ultimately depends on a careful evaluation of the specific requirements of the textile

application, including the fiber type, desired fastness properties, cost constraints, and environmental considerations. This guide provides the foundational data to aid researchers and professionals in navigating these critical decisions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Vat Dyes - Dynasty Chemicals (Ningbo) Co., Ltd. [dynasty-chem.com]
- 2. chromadyes.com [chromadyes.com]
- 3. researchgate.net [researchgate.net]
- 4. worlddyeviariety.com [worlddyeviariety.com]
- 5. C.I. Reactive Black 5 | C26H21N5Na4O19S6 | CID 135442967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. cncolorchem.com [cncolorchem.com]
- 8. researchgate.net [researchgate.net]
- 9. C.I. Sulphur Black 1 | C18H8N4O5S2 | CID 73557531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. jchemrev.com [jchemrev.com]
- 12. stainsfile.com [stainsfile.com]
- 13. Disperse dye - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. worlddyeviariety.com [worlddyeviariety.com]
- 16. ISO Textile Reactive Dyes Reactive Black 5 Reactive Cotton Fabric Powder Tie Dye [synthetic-dyes.com]

- To cite this document: BenchChem. [A Comparative Guide to Black Dyes in Textile Applications: Benchmarking Vat Black 16]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b415032#benchmarking-vat-black-16-against-other-black-dyes-for-textile-applications>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com